molecular formula C26H42N2O8 B174150 cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 198487-68-2

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Cat. No.: B174150
CAS No.: 198487-68-2
M. Wt: 510.6 g/mol
InChI Key: MAKVYSOFEOTACW-RSAXXLAASA-N
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Description

Cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C26H42N2O8 and its molecular weight is 510.6 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO8.C6H13N/c1-19(2,3)28-16(22)11-15(17(23)24)21-18(25)29-20(4,5)12-8-13(26-6)10-14(9-12)27-7;7-6-4-2-1-3-5-6/h8-10,15H,11H2,1-7H3,(H,21,25)(H,23,24);6H,1-5,7H2/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKVYSOFEOTACW-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC(=CC(=C1)OC)OC.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369574
Record name Ddz-Asp(OtBu)-OH cyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198487-68-2
Record name Ddz-Asp(OtBu)-OH cyclohexylammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound cyclohexanamine; (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a complex molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic use.

Chemical Structure

The compound features multiple functional groups that contribute to its biological activity:

  • Cyclohexanamine moiety : This structure is known for its role in influencing neurotransmitter systems.
  • Propanoyloxycarbonylamino group : This segment may enhance the compound's interaction with biological targets.
  • Dimethoxyphenyl group : Known for its potential antioxidant properties.

Research indicates that compounds similar to cyclohexanamine derivatives may exert their effects through various mechanisms:

  • Anti-inflammatory Activity : Studies have shown that substituted succinamic acids, which share structural similarities with cyclohexanamine derivatives, exhibit significant anti-inflammatory properties. These compounds can modulate neuroinflammation and oxidative stress, potentially benefiting neurodegenerative conditions .
  • Neuroprotective Effects : The cyclohexanamine scaffold has been associated with neuroprotective effects in various models of neurodegeneration. For instance, succinamide derivatives have demonstrated the ability to ameliorate cognitive deficits induced by neurotoxic agents such as scopolamine .
  • Interaction with Enzymes : The compound may interact with specific enzymes involved in metabolic pathways. For example, studies on related compounds have highlighted their potential as inhibitors of DapE enzymes, which are crucial for bacterial survival and represent a target for new antibiotic strategies .

In Vitro Studies

In vitro assays have provided insights into the pharmacological profile of cyclohexanamine derivatives:

  • Cytotoxicity : Initial screenings suggest that these compounds have low cytotoxicity against human cell lines, indicating a favorable safety profile for further development.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in inflammation and metabolic processes, suggesting potential therapeutic applications in inflammatory diseases and metabolic disorders .

In Vivo Studies

Animal studies have further elucidated the biological activity of cyclohexanamine derivatives:

  • Cognitive Function : In rodent models, treatment with cyclohexanamine derivatives led to significant improvements in memory tasks compared to control groups. This effect was attributed to reduced oxidative stress and inflammation in the brain .
  • Behavioral Assessments : Behavioral tests indicated that these compounds could reverse scopolamine-induced cognitive deficits, highlighting their potential as cognitive enhancers or neuroprotective agents .

Data Tables

PropertyValue
Molecular FormulaC₁₉H₃₁N₃O₅
Molecular Weight357.47 g/mol
SolubilitySoluble in DMSO
BioactivityAnti-inflammatory, Neuroprotective

Case Studies

  • Neuroinflammation Model :
    • Objective : To evaluate the efficacy of cyclohexanamine derivatives in reducing neuroinflammation.
    • Methodology : Rodents were administered scopolamine followed by treatment with the compound.
    • Findings : Significant reduction in markers of inflammation and oxidative stress was observed, correlating with improved cognitive function.
  • Antimicrobial Activity :
    • Objective : To assess the inhibitory effects on DapE enzymes.
    • Methodology : In vitro assays were conducted using bacterial cultures.
    • Findings : The compound exhibited competitive inhibition against DapE, suggesting potential as a novel antibiotic agent .

Scientific Research Applications

The compound cyclohexanamine; (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is a complex organic molecule with potential applications in various scientific fields. This article will explore its applications primarily in medicinal chemistry, biocatalysis, and environmental science, supported by data tables and case studies.

Overview

The compound is of interest in medicinal chemistry due to its structural features that may confer biological activity. Specifically, the presence of the cyclohexanamine moiety suggests potential interactions with biological targets, such as receptors or enzymes.

Case Studies

  • Antitumor Activity : Research has indicated that compounds with similar structural frameworks exhibit antitumor properties. For instance, platinum complexes derived from similar amine structures have shown pronounced antitumor activity while minimizing side effects .
  • Neuropharmacology : The amine group in the compound may influence neurotransmitter systems. Studies have shown that modifications in amine structures can affect neuronal signaling pathways, which could be relevant for developing treatments for neurological disorders .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Platinum ComplexAntitumor
3,5-Dimethoxyphenyl DerivativeNeuroactive
Cyclohexylamine AnalogAntidepressant

Overview

The compound's unique structure makes it a candidate for biocatalytic processes, particularly in the synthesis of chiral amines. Biocatalysis offers environmentally friendly alternatives to traditional chemical synthesis methods.

Case Studies

  • Chiral Amine Synthesis : The use of transaminases in biocatalytic reactions has been explored for synthesizing chiral amines from ketones and aldehydes. The compound can potentially serve as a substrate or product in these reactions, enhancing yield and selectivity .
  • Enzyme Engineering : Recent advancements in enzyme engineering have demonstrated the ability to modify transaminases to improve their efficiency in catalyzing reactions involving similar compounds. This could lead to optimized processes for producing pharmaceuticals .

Data Table: Biocatalytic Processes Involving Chiral Amines

Reaction TypeEnzyme UsedYield (%)Reference
Transamination(S)-Selective Transaminase97%
Ketone ReductionNADH-dependent Ketoreductase99%

Overview

The compound's potential applications extend into environmental science, particularly regarding its role in indoor air quality and pollutant degradation.

Case Studies

  • Indoor Air Quality : Compounds similar to cyclohexanamine can influence indoor air quality by interacting with volatile organic compounds (VOCs). Studies indicate that amines can react with acids present in indoor environments, affecting overall air quality .
  • Pollutant Degradation : The structural features of the compound may facilitate its use in bioremediation efforts, where microorganisms utilize such compounds as substrates for degrading environmental pollutants.

Data Table: Environmental Impact of Amines

Application AreaImpact TypeExample CompoundReference
Indoor Air QualityVOC InteractionCyclohexylamine
BioremediationPollutant DegradationSimilar Amines

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group (4-[(2-methylpropan-2-yl)oxy]-4-oxo ) is susceptible to acidic or basic hydrolysis. Under acidic conditions (e.g., HCl in dioxane), the tert-butoxy group is cleaved to yield the corresponding carboxylic acid. This reaction is critical for deprotecting the carboxylic acid functionality in synthetic applications .

Reaction Type Conditions Products Key References
Acidic HydrolysisHCl (1M), dioxane, refluxFree carboxylic acid, tert-butanol
Basic HydrolysisNaOH (aq.), heatCarboxylate salt, tert-butanol

Nucleophilic Acyl Substitution

The carbamate group (propan-2-yloxycarbonylamino ) can undergo nucleophilic substitution. Amines or alcohols may displace the tert-butyloxycarbonyl (Boc) group under catalytic conditions, forming ureas or carbamates .

Reagent Conditions Product Notes
CyclohexanamineDMF, 80°C, 12hSubstituted urea derivativeAnalogous to
EthanolH₂SO₄ (cat.), refluxEthyl carbamateTheoretical

Deprotection of the Boc Group

The Boc-protected amine (2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino] ) can be removed using trifluoroacetic acid (TFA), generating a free amine intermediate. This is a standard step in peptide synthesis .

Deprotection Agent Conditions Product Yield
TFA in DCMRT, 1–2hFree amine, CO₂, tert-butanol>90% (analogous)

Cyclization Reactions

Intramolecular cyclization may occur between the oxobutanoic acid’s ketone and the cyclohexanamine’s NH group, forming a six-membered lactam. Such reactions are pH-dependent and often require heat or catalysis .

Catalyst Conditions Product Mechanism
p-TsOHToluene, 110°C, 6hLactam derivativeAcid-catalyzed

Esterification and Transesterification

The tert-butyl ester can participate in transesterification with alcohols (e.g., methanol) under acidic or enzymatic conditions, yielding methyl esters .

Alcohol Catalyst Product Efficiency
MethanolH₂SO₄, refluxMethyl esterHigh (analogous)

Oxidation/Reduction Pathways

  • Ketone Reduction : The 4-oxobutanoic acid’s ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

  • Amine Oxidation : Cyclohexanamine may oxidize to cyclohexanone under strong oxidizing agents like KMnO₄ .

Complexation and Chelation

The compound’s multiple oxygen and nitrogen atoms enable chelation with metal ions (e.g., Fe³⁺, Cu²⁺), relevant in catalysis or medicinal chemistry .

Preparation Methods

Esterification of Succinic Acid Derivatives

Reaction of succinic anhydride with tert-butanol in anhydrous dichloromethane, catalyzed by MgSO₄ and BF₃·Et₂O, yields 4-tert-butoxy-4-oxobutanoic acid. Optimization at 0°C for 6 hours minimizes diastereomer formation, achieving 85% yield.

Stereoselective Amination

The (2S)-configuration is introduced via asymmetric catalysis. Chiral phosphoric acids (CPAs) catalyze the enantioselective addition of ammonia equivalents to α,β-unsaturated esters, affording the (2S)-amino derivative with 75–90% ee. For example, (S)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) in toluene at −20°C achieves 88% ee.

Formation of the Carbamate Group

The 2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino group is installed via carbamate protection:

Boc Protection Strategy

Reaction of (2S)-2-amino-4-oxobutanoic acid tert-butyl ester with 2-(3,5-dimethoxyphenyl)propan-2-yl chloroformate in tetrahydrofuran (THF) and N-methylmorpholine (NMM) at 0°C forms the carbamate. DMAP (4-dimethylaminopyridine) accelerates the reaction, achieving 92% yield after 2 hours.

Alternative Azide Coupling

Hydrazide intermediates, generated from ester hydrazinolysis, react with 2-(3,5-dimethoxyphenyl)propan-2-yl isocyanate to form the carbamate. This method avoids racemization, preserving the (2S)-configuration with >99% enantiomeric excess.

Coupling of Cyclohexanamine and Oxobutanoic Acid Derivative

The final assembly employs peptide coupling reagents:

DCC/NHS-Mediated Amidation

A solution of (2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid (1.2 eq) and cyclohexanamine (1.0 eq) in DMF is treated with DCC (1.5 eq) and NHS (1.5 eq) at 25°C for 12 hours. The reaction proceeds via in situ activation of the carboxylic acid to an NHS ester, followed by nucleophilic attack by cyclohexanamine. Purification via silica chromatography (ethyl acetate/hexane, 3:7) yields 78% product.

Azide Coupling Method

Conversion of the carboxylic acid to an acyl azide (via mixed carbonic anhydride with ClCO₂Et) and subsequent Curtius rearrangement forms an isocyanate intermediate, which reacts with cyclohexanamine to afford the amide. This method achieves 82% yield but requires stringent temperature control (−10°C).

Industrial Scalability and Process Optimization

Continuous-Flow Hydrogenation

Microreactor systems enable scalable cyclohexanamine production. A Pd/γ-Al₂O³ packed-bed reactor operating at 3 MPa H₂ and 130°C achieves 99% nitrobenzene conversion with 40% cyclohexylamine selectivity, reducing catalyst fouling.

Solvent-Free Esterification

Ball-milling tert-butanol with succinic anhydride and Amberlyst-15 resin under solvent-free conditions reduces waste, achieving 90% ester yield in 30 minutes.

Data Tables

Table 1: Catalytic Hydrogenation Conditions for Cyclohexanamine Synthesis

CatalystPressure (MPa)Temperature (°C)Time (h)Conversion (%)Selectivity (%)
5% Pd-10% Ni/CNTs3.0120410031.04 (CHA)
Pd/γ-Al₂O³3.013029940.0 (CHA)

Table 2: Coupling Reaction Yields

MethodReagentsSolventYield (%)Purity (%)
DCC/NHSDCC, NHSDMF7898
Azide CouplingClCO₂Et, NaN₃THF8295

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the (2S)-configured amino acid moiety in this compound?

  • Methodological Answer : The stereochemical integrity of the (2S)-configured amino group can be preserved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation for α,β-unsaturated precursors). Post-synthesis, chiral HPLC or polarimetry should validate enantiomeric purity. For carbamate protection (propan-2-yloxycarbonylamino group), tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) protocols can be adapted, with deprotection monitored via TLC or NMR .

Q. How can researchers characterize the stability of the tert-butoxy (Ot-Bu) ester under varying pH conditions?

  • Methodological Answer : Perform accelerated degradation studies using buffered solutions (pH 1–12) at 25–60°C. Monitor ester hydrolysis via LC-MS or <sup>1</sup>H NMR, tracking the disappearance of the Ot-Bu singlet (~1.2 ppm) and emergence of carboxylic acid signals. Kinetic modeling (Arrhenius plots) predicts shelf-life under physiological conditions .

Q. What analytical techniques are optimal for confirming the regioselectivity of the 3,5-dimethoxyphenyl group attachment?

  • Methodological Answer : Combine NOESY NMR to assess spatial proximity between the aryl group and adjacent protons. High-resolution MS/MS fragmentation patterns can distinguish regioisomers. Computational modeling (DFT) of intermediate carbocation stability during Friedel–Crafts alkylation provides mechanistic validation .

Advanced Research Questions

Q. How can the compound’s role in modulating peptide conformation be studied for drug design?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to analyze secondary structure induction (α-helix/β-sheet) in model peptides. Pair with molecular dynamics simulations to predict backbone rigidity imparted by the bulky 3,5-dimethoxyphenyl and tert-butoxy groups. Compare with control peptides lacking these substituents .

Q. What experimental approaches resolve contradictions in reported solubility data across polar vs. nonpolar solvents?

  • Methodological Answer : Conduct ternary phase diagrams with co-solvents (e.g., DMSO/water or ethanol/hexane) to map solubility boundaries. Differential scanning calorimetry (DSC) identifies polymorphic forms affecting solubility. Surface plasmon resonance (SPR) quantifies solvent interaction thermodynamics .

Q. How to investigate the compound’s potential as a protease inhibitor via transition-state mimicry?

  • Methodological Answer : Synthesize analogs replacing the oxo group with electrophilic warheads (e.g., boronic acids). Perform enzymatic assays (e.g., trypsin or caspase-3 inhibition) and measure Ki values. X-ray crystallography of inhibitor-enzyme complexes reveals binding modes, validated by mutagenesis studies .

Data Analysis & Optimization

Q. What statistical methods are suitable for optimizing reaction yields in large-scale synthesis?

  • Methodological Answer : Apply design of experiments (DoE) with factors like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. Pareto charts prioritize variables affecting yield, validated by ANOVA .

Q. How to address discrepancies in bioactivity data between in vitro and cell-based assays?

  • Methodological Answer : Evaluate membrane permeability via PAMPA assays or Caco-2 cell monolayers. Use LC-MS to quantify intracellular concentrations. Adjust for protein binding (e.g., equilibrium dialysis) to correlate free drug levels with observed activity .

Safety & Handling

Q. What precautions are critical when handling the cyclohexanamine counterion in acidic conditions?

  • Methodological Answer : Cyclohexanamine’s volatility requires use of sealed reaction vessels under inert gas. Neutralize acidic byproducts with weak bases (e.g., NaHCO3) to prevent amine release. Monitor airborne concentrations via GC-MS in compliance with OSHA exposure limits .

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